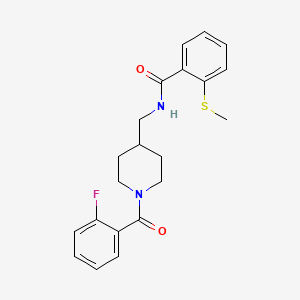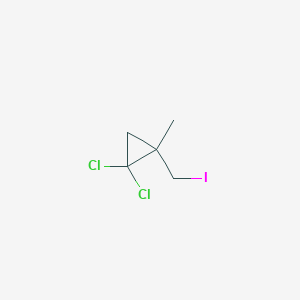![molecular formula C22H18Cl2FN3O2 B3001998 (2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone CAS No. 477870-32-9](/img/structure/B3001998.png)
(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine and piperidine derivatives has been explored in various studies. In one approach, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized using the reductive amination method with sodium triacetoxyborohydride to yield piperazine derivatives. This method proved to be simple and convenient, resulting in compounds with potential anticancer and antituberculosis activities . Another study described a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues. The process involved the reaction of 3,5-dichloro-2H-1,4-oxazin-2-ones and 3-aryl substituted analogues with acetylenic dienophiles to yield pyridines, followed by catalytic hydrogenation and functional group transformation or substitution with ring closure reactions . Additionally, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved through amidation, Friedel-Crafts acylation, and hydration, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, with a reasonable overall yield .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, as demonstrated by the structural characterization of a side product in benzothiazinone synthesis. The compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was analyzed to understand its crystal and molecular structure, which is relevant to the development of new anti-tuberculosis drug candidates . This highlights the importance of structural analysis in the development of pharmaceutical compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine and piperidine derivatives are crucial for their potential pharmacological properties. The reductive amination method used in the synthesis of piperazine derivatives and the reactions involving acetylenic dienophiles, catalytic hydrogenation, and ring closure are examples of the chemical transformations that these compounds undergo. These reactions are not only important for the synthesis of the compounds but also for the modification of their chemical properties to enhance their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine and piperidine derivatives are determined by their molecular structures and the synthesis methods employed. For instance, the overall yield of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was reported to be 62.4%, indicating the efficiency of the synthesis process . The elemental analysis and spectral studies conducted on the synthesized piperazine derivatives provided insights into their composition and structure, which are essential for understanding their physical and chemical behavior .
Applications De Recherche Scientifique
1. Applications in CB1 Receptor Studies
(Landsman et al., 1997) explored the effects of cannabinoid receptor antagonists, emphasizing the role of similar compounds in modulating the human cannabinoid CB1 receptor. This highlights the potential of (2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone in studying neurological pathways and receptor interactions.
2. Antimicrobial Activity
Research by (Patel et al., 2011) involved synthesizing and testing the antimicrobial activity of compounds structurally similar to the specified methanone. Their findings reveal the potential of such compounds in combating bacterial and fungal infections.
3. Anti-HIV Properties
Studies like those by (Ashok et al., 2015) have synthesized β-carboline derivatives with components similar to the queried compound and found them effective against HIV-2 strains. This indicates the potential utility of this compound in antiviral research.
4. Application in Cancer and Tuberculosis Research
Compounds structurally related to the queried methanone have been synthesized and evaluated for their anticancer and antituberculosis activities. (Mallikarjuna et al., 2014) demonstrated the potential of these compounds in treating these diseases, indicating similar possibilities for the compound .
5. Receptor Binding and Pharmacological Studies
Research like (Shim et al., 2002) has delved into the molecular interaction of similar compounds with CB1 cannabinoid receptors, suggesting the applicability of this compound in understanding receptor-ligand interactions.
6. Synthesis and Structure Analysis
(Lv et al., 2013) focused on synthesizing and characterizing novel pyrazole carboxamide derivatives containing piperazine moiety, which relates to the structure of the queried compound. This study enhances our understanding of such compounds' structural and chemical properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FN3O2/c23-16-5-3-4-15(20(16)24)21(29)14-12-18(26-13-14)22(30)28-10-8-27(9-11-28)19-7-2-1-6-17(19)25/h1-7,12-13,26H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUVBOWZKDSKHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CN3)C(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3001917.png)
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B3001919.png)
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)
![1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid](/img/structure/B3001922.png)
![3-(2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3001924.png)

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)

![2-Chloro-N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]acetamide](/img/structure/B3001933.png)
